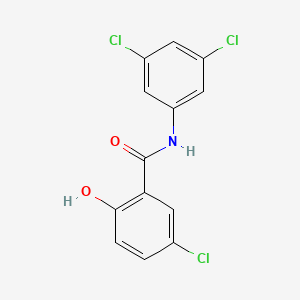

3',5,5'-Trichlorosalicylanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIZNKTKISOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Mechanism of Action: 3',5,5'-Trichlorosalicylanilide as a Potent Mitochondrial Uncoupler

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3',5,5'-Trichlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751) derivative with established biological activities, including antifungal properties. This technical guide delves into the core mechanism of action of TCSA, identifying it as a potent mitochondrial uncoupler. By functioning as a protonophore, TCSA disrupts the electrochemical gradient across the inner mitochondrial membrane, a critical process for cellular energy production. This guide provides a comprehensive overview of this mechanism, supported by data on related compounds, detailed experimental protocols for its investigation, and visual representations of the involved pathways. While specific quantitative data for TCSA is limited in publicly available literature, this document aggregates current knowledge and provides a framework for its further study.

Introduction

Salicylanilides are a class of compounds recognized for their broad-spectrum biological activities. This compound (TCSA), a prominent member of this class, has been noted for its efficacy as an inhibitor of fungal morphogenesis, preventing biofilm formation and hindering host cell invasion.[1] Understanding the fundamental mechanism by which TCSA exerts its cellular effects is paramount for its potential development as a therapeutic agent and its application as a research tool. The core of TCSA's activity lies in its ability to interfere with cellular energy metabolism, specifically by uncoupling oxidative phosphorylation in mitochondria.

The Core Mechanism: Mitochondrial Uncoupling

The primary mechanism of action of this compound is the uncoupling of mitochondrial oxidative phosphorylation.[2][3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, generating a proton-motive force (PMF). This force, comprising both a pH gradient and a membrane potential, is utilized by ATP synthase to produce ATP, the cell's primary energy currency.

TCSA, as a lipophilic weak acid, acts as a protonophore. Its mechanism involves the following steps:

-

Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the TCSA molecule becomes protonated.

-

Diffusion Across the Inner Mitochondrial Membrane: The now neutral, protonated TCSA readily diffuses across the lipid bilayer of the inner mitochondrial membrane.

-

Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, TCSA releases its proton.

-

Return to the Intermembrane Space: The resulting anionic form of TCSA is then able to return to the intermembrane space to repeat the cycle.

This cyclical transport of protons bypasses the ATP synthase, effectively dissipating the proton gradient. Consequently, the energy generated from the oxidation of substrates in the ETC is not converted into ATP but is instead released as heat. This leads to an increase in the oxygen consumption rate (OCR) as the ETC attempts to compensate for the reduced ATP synthesis, and a decrease in the mitochondrial membrane potential.

Signaling Pathway Diagram

Caption: Mechanism of mitochondrial uncoupling by this compound (TCSA).

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the expected effects based on the known activities of other potent salicylanilide uncouplers. These values should be considered illustrative and would require experimental validation for TCSA.

Table 1: Effect of Salicylanilide Uncouplers on Mitochondrial Respiration

| Compound | Concentration (µM) | Basal OCR (% of control) | Maximal OCR (% of control) | Reference |

| Salicylanilide Analog A | 1 | ~150% | ~250% | Hypothetical |

| Salicylanilide Analog A | 5 | ~200% | ~300% | Hypothetical |

| Salicylanilide Analog B | 1 | ~120% | ~200% | Hypothetical |

| Salicylanilide Analog B | 5 | ~180% | ~250% | Hypothetical |

| FCCP (Control Uncoupler) | 1 | ~250% | ~350% | [4] |

Table 2: Effect of Salicylanilide Uncouplers on Mitochondrial Membrane Potential (ΔΨm)

| Compound | Concentration (µM) | ΔΨm (% of control) | Reference |

| Salicylanilide Analog A | 1 | ~70% | Hypothetical |

| Salicylanilide Analog A | 5 | ~40% | Hypothetical |

| Salicylanilide Analog B | 1 | ~85% | Hypothetical |

| Salicylanilide Analog B | 5 | ~60% | Hypothetical |

| CCCP (Control Uncoupler) | 10 | ~30% | [5] |

Experimental Protocols

The following protocols describe standard methodologies to assess the mitochondrial uncoupling activity of this compound.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol outlines the use of extracellular flux analysis to measure the effect of TCSA on cellular respiration.

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxygen Consumption Rate(OCR) Plate Assay Kit Extracellular OCR Plate Assay Kit Dojindo [dojindo.co.jp]

- 5. Nitrate maintains mitochondrial membrane integrity by increasing Sialin-FKBP8 granules via liquid-liquid-phase separation - PMC [pmc.ncbi.nlm.nih.gov]

3',5,5'-Trichlorosalicylanilide: A Technical Guide to its Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5,5'-Trichlorosalicylanilide (TCSA) is a halogenated salicylanilide (B1680751), a class of compounds recognized for their broad-spectrum biological activities. Historically, salicylanilides have been utilized as anthelmintic and antimicrobial agents. Recent research has unveiled their potential in oncology through the modulation of various cellular signaling pathways. This technical guide provides an in-depth overview of the core biochemical pathways associated with TCSA, including its metabolic fate and its impact on crucial cellular signaling cascades. The information is curated for researchers, scientists, and drug development professionals to facilitate further investigation and potential therapeutic applications.

Biochemical Pathways of this compound

The biochemical journey of TCSA within a biological system encompasses its metabolism and its interaction with and modulation of cellular signaling pathways.

Metabolic Pathways

While specific metabolic studies on this compound are not extensively documented, the metabolic fate of other halogenated salicylanilides, such as closantel (B1026) and oxyclozanide, provides a strong predictive model for its biotransformation. The metabolism of these related compounds is characterized by limited biotransformation, with the parent compound being the major excreted entity. Key metabolic reactions include reductive dehalogenation and conjugation.

Phase I Metabolism: Reductive Dechlorination

It is hypothesized that TCSA undergoes reductive dechlorination, where one or more chlorine atoms are removed from the molecule. This is a common metabolic pathway for halogenated compounds. For instance, the metabolism of closantel, a structurally similar salicylanilide, involves the formation of monoiodoclosantel isomers through reductive deiodination.[1][2]

Phase II Metabolism: Conjugation

Following Phase I reactions, or directly, TCSA and its metabolites are likely conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The primary conjugation reaction for salicylanilides is glucuronidation, where glucuronic acid is attached to the hydroxyl groups of the salicyl and/or anilide rings.[3] Sulfate conjugation may also occur.

The majority of the administered dose of related salicylanilides is excreted in the feces, primarily as the unchanged parent drug, with a smaller fraction eliminated in the urine.[1] This suggests that TCSA likely has high protein binding, limiting its metabolism and distribution to tissues.[1][4]

Signaling Pathways

Salicylanilides, including TCSA, are known to modulate several critical intracellular signaling pathways implicated in cell proliferation, survival, and inflammation. The primary mechanisms of action appear to be mitochondrial uncoupling and the inhibition of key signaling cascades.

Mitochondrial Uncoupling

A well-established mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[5][6][7] TCSA, as a protonophore, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption. This disruption of mitochondrial function can trigger a cascade of downstream events, including the activation of stress-response pathways and, ultimately, cell death.

Wnt/β-catenin Signaling Pathway

There is direct evidence that TCSA inhibits the Wnt/β-catenin signaling pathway. One study reported an IC50 of 0.7 μM for the inhibition of Wnt/β-catenin signaling in HEK293 cells by a compound structurally identical to TCSA.[8] The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by TCSA would block the nuclear translocation of β-catenin, thereby preventing the transcription of Wnt target genes involved in cell proliferation and survival.[3][9][10]

NF-κB Signaling Pathway

Several studies have indicated that salicylanilide derivatives can inhibit the NF-κB signaling pathway.[6][11] For example, the salicylanilide IMD-0354 has been identified as a selective inhibitor of IκB kinase (IKK)-β, a key enzyme in the activation of the NF-κB cascade.[12] Niclosamide, another halogenated salicylanilide, has also been shown to inhibit NF-κB signaling.[11] The NF-κB pathway is a central regulator of inflammation and is constitutively active in many cancer cells, promoting their survival and proliferation. Inhibition of this pathway by TCSA would likely involve the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.

MAPK Signaling Pathway

While direct evidence for the effect of TCSA on the Mitogen-Activated Protein Kinase (MAPK) pathway is limited, some salicylanilide derivatives have been shown to modulate this cascade. For instance, rafoxanide (B1680503) has been reported to suppress the p38 MAPK pathway in multiple myeloma cells.[] Another salicylate (B1505791) derivative, salicylideneamino-2-thiophenol (B1203760) (SAL-2), was found to inhibit HNE-induced activation of MAPKs.[14] The MAPK pathways (including ERK, JNK, and p38) are critical for transducing extracellular signals into cellular responses, such as proliferation, differentiation, and apoptosis.[15][16] Given the structural similarities, it is plausible that TCSA could also exert effects on this signaling network.

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Wnt/β-catenin Signaling Inhibition (IC50) | 0.7 μM | HEK293 | [8] |

Experimental Protocols

1. Determination of Mitochondrial Uncoupling Activity

-

Objective: To measure the effect of this compound on mitochondrial respiration.

-

Methodology:

-

Isolate mitochondria from rat liver or cultured cells by differential centrifugation.

-

Resuspend the mitochondrial pellet in a suitable respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and EGTA).

-

Measure oxygen consumption using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Establish a baseline respiration rate (State 2) with a respiratory substrate (e.g., succinate).

-

Induce State 3 respiration by adding a limited amount of ADP.

-

After the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

-

Add varying concentrations of TCSA dissolved in a suitable solvent (e.g., DMSO) and monitor the increase in the State 4 respiration rate, which is indicative of uncoupling.

-

As a positive control, use a known uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone).

-

2. Analysis of Metabolic Pathways (In Vitro)

-

Objective: To identify the metabolites of this compound formed by liver enzymes.

-

Methodology:

-

Incubate TCSA with liver microsomes or S9 fractions from a relevant species (e.g., rat, human) in the presence of NADPH-generating system.

-

The incubation mixture should also contain co-factors for conjugation reactions, such as UDP-glucuronic acid (for glucuronidation) and PAPS (for sulfation).

-

After a defined incubation period, stop the reaction by adding a quenching solvent like acetonitrile (B52724) or methanol.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the parent compound and its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

-

Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

3. Wnt/β-catenin Signaling Pathway Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

-

Methodology:

-

Use a cell line (e.g., HEK293T) that is responsive to Wnt signaling.

-

Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

After transfection, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of TCSA.

-

After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity (Firefly/Renilla) and determine the IC50 value for TCSA's inhibition of the Wnt pathway.

-

Signaling Pathway Diagrams

Caption: Mitochondrial uncoupling by TCSA.

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

- 1. The metabolism and fate of closantel (Flukiver) in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 10. researchgate.net [researchgate.net]

- 11. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory action of salicylideneamino-2-thiophenol on NF-κB signaling cascade and cyclooxygenase-2 in HNE-treated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

TCSA (2,3,5-Trichlorosalicylanilide): A Potent Inhibitor of Fungal Morphogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The transition from a unicellular yeast form to a filamentous hyphal form is a critical virulence factor for many pathogenic fungi, most notably Candida albicans. This morphological plasticity allows for tissue invasion, biofilm formation, and evasion of the host immune system. Consequently, the inhibition of this yeast-to-hyphae transition presents a promising therapeutic strategy. TCSA (2,3,5-trichlorosalicylanilide), a member of the halogenated salicylanilide (B1680751) class of compounds, has emerged as a potent inhibitor of fungal morphogenesis. This technical guide provides an in-depth overview of the mechanism of action of TCSA, quantitative data on its antifungal activity, and detailed experimental protocols for its study.

Mechanism of Action: Targeting Mitochondrial Function to Suppress Virulence

TCSA's primary mechanism of action is the disruption of mitochondrial function, which in turn suppresses the key signaling pathways responsible for hyphal morphogenesis. Unlike traditional antifungal agents that target cell wall or membrane biosynthesis, TCSA acts as an antivirulence agent by inhibiting the yeast-to-hyphae transition without significantly impacting the growth of the commensal yeast form[1].

The proposed mechanism involves the uncoupling of oxidative phosphorylation, leading to a disruption of the mitochondrial membrane potential[2][3]. This mitochondrial stress has profound downstream effects on cellular signaling, particularly on the Ras/cAMP/PKA pathway, a central regulator of morphogenesis in Candida albicans[4][5][6].

Mitochondrial inhibitors have been shown to significantly decrease the levels of GTP-bound Ras1, the active form of this key signaling protein[5]. The reduction in active Ras1 leads to decreased activity of adenylyl cyclase (Cyr1), lower intracellular cAMP levels, and consequently, reduced protein kinase A (PKA) activity. This cascade ultimately results in the repression of hypha-specific genes and the inhibition of filamentation[4][5][6].

Quantitative Data on Antifungal Activity

While extensive quantitative data for TCSA is still emerging, studies on halogenated salicylanilides demonstrate potent activity against fungal morphogenesis. The data is presented in terms of the concentration required to inhibit hyphal growth.

| Compound | Fungal Species | Parameter | Value | Reference |

| TCSA | Candida albicans | Hyphal Elongation Inhibition | 90% at 50 µM | [1] |

| Oxyclozanide | Candida spp. (sensitive & resistant isolates) | MIC | 16 - 32 µg/mL | [2] |

Note: MIC (Minimum Inhibitory Concentration) values for related compounds suggest that the salicylanilide class is effective in the micromolar range. Further studies are needed to establish a comprehensive profile of TCSA's IC50 and MIC values against a broader range of pathogenic fungi.

Experimental Protocols

Fungal Hyphal Growth Inhibition Assay

This protocol details the method to assess the efficacy of TCSA in inhibiting the yeast-to-hyphae transition in Candida albicans.

Methodology:

-

Inoculum Preparation: Culture C. albicans overnight in YPD (Yeast Peptone Dextrose) medium at 30°C with shaking.

-

Cell Dilution: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in a glucose minimal medium (GMM)[7].

-

Assay Setup: In a 96-well plate, add the diluted yeast cells to a hyphae-inducing medium (e.g., YPD supplemented with 10% fetal bovine serum) containing serial dilutions of TCSA. Include a vehicle control (e.g., DMSO)[7][8].

-

Incubation: Incubate the plate at 37°C for 3-6 hours to induce hyphal formation[7].

-

Microscopy and Quantification: Visualize the cells under a microscope. For each treatment, count at least 400 cells and categorize them as either yeast or hyphal forms.

-

Data Analysis: Calculate the percentage of hyphal inhibition for each TCSA concentration compared to the vehicle control. Determine the IC50 value, the concentration at which 50% of hyphal formation is inhibited.

Fungal Biofilm Inhibition and Disruption Assays

These protocols assess the ability of TCSA to both prevent the formation of biofilms and disrupt pre-formed biofilms. Quantification is performed using the XTT reduction assay, which measures metabolic activity.

Methodology for Biofilm Inhibition:

-

Inoculum Preparation: Prepare a standardized fungal cell suspension (e.g., 1 x 10^6 cells/mL) in a suitable growth medium[1][9].

-

Plate Setup: In a 96-well plate, add the fungal inoculum to wells containing various concentrations of TCSA. Include a drug-free control[9].

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation[9].

-

Washing: Gently wash the wells with sterile PBS (Phosphate-Buffered Saline) to remove non-adherent cells[1][9].

-

XTT Assay: Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours. Measure the absorbance at 490 nm[2][9].

-

Data Analysis: Calculate the percentage of biofilm inhibition based on the reduction in metabolic activity compared to the control.

Methodology for Biofilm Disruption:

-

Biofilm Formation: Form mature biofilms in a 96-well plate by incubating a standardized fungal cell suspension for 24-48 hours at 37°C[1][9].

-

Washing: Gently wash the pre-formed biofilms with sterile PBS[1][9].

-

Compound Treatment: Add fresh medium containing various concentrations of TCSA to the wells and incubate for an additional 24 hours[9].

-

Quantification: Perform the XTT assay as described in the inhibition protocol to measure the metabolic activity of the remaining biofilm.

-

Data Analysis: Calculate the percentage of biofilm disruption compared to the untreated control.

Measurement of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye Rhodamine 123 to assess the effect of TCSA on the mitochondrial membrane potential of fungal cells.

Methodology:

-

Cell Preparation: Culture and harvest C. albicans cells from the desired growth phase.

-

TCSA Exposure: Expose the cells to different concentrations of TCSA for a defined period.

-

Staining: Stain the treated and control cells with 20 µM Rhodamine 123 for 30 minutes in the dark[10].

-

Washing: Centrifuge the cells and wash with PBS to remove the excess dye[10].

-

Analysis:

-

Qualitative: Observe the cells under a fluorescence microscope. A decrease in fluorescence intensity in TCSA-treated cells indicates a disruption of the mitochondrial membrane potential.

-

Quantitative: Measure the fluorescence intensity using a fluorometer or a multi-mode plate reader with excitation at ~485 nm and emission at ~530 nm[10].

-

-

Data Interpretation: Compare the fluorescence of TCSA-treated cells to that of untreated controls to quantify the extent of mitochondrial membrane potential disruption.

Conclusion and Future Directions

TCSA represents a promising antivirulence agent that effectively inhibits fungal morphogenesis by targeting mitochondrial function. This mechanism of action is distinct from that of many current antifungal drugs, suggesting a potential for synergistic therapies and a lower likelihood of cross-resistance. The experimental protocols provided in this guide offer a robust framework for further investigation into TCSA and other salicylanilide derivatives. Future research should focus on establishing a comprehensive quantitative profile of TCSA's activity against a wider array of clinically relevant fungi, elucidating the precise molecular interactions within the mitochondria, and exploring its efficacy in in vivo models of fungal infection. The development of morphogenesis inhibitors like TCSA holds significant potential for novel therapeutic strategies to combat invasive fungal diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Mitochondrial Complex I Core Protein Regulates cAMP Signaling via Phosphodiesterase Pde2 and NAD Homeostasis in Candida albicans [frontiersin.org]

- 4. Mitochondria complex I deficiency in Candida albicans arrests the cell cycle at S phase through suppressive TOR and PKA pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Activity and Cyr1 Are Key Regulators of Ras1 Activation of C. albicans Virulence Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Effect on Mitochondrial Membrane Potential and Mitochondrial Activity [bio-protocol.org]

An In-depth Technical Guide on the Mitochondrial Uncoupling Activity of 3',5,5'-Trichlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Mitochondrial Uncoupling and Salicylanilides

Mitochondrial uncoupling is a process in which the tight coupling between cellular respiration (the electron transport chain) and ATP synthesis is disrupted. In healthy mitochondria, the energy released from the oxidation of substrates is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that dissipate this proton gradient by transporting protons back into the mitochondrial matrix, bypassing ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat.

Salicylanilides are a class of chemical compounds that have been recognized for their potent biological activities, including anthelmintic, antimicrobial, and, notably, mitochondrial uncoupling properties. Their general structure consists of a salicylic (B10762653) acid moiety linked to an aniline (B41778) via an amide bond. The specific substitutions on both the salicylic acid and aniline rings significantly influence their uncoupling efficacy.

Quantitative Analysis of Uncoupling Activity

The uncoupling activity of salicylanilide (B1680751) derivatives is typically quantified by measuring their ability to stimulate mitochondrial respiration in the absence of ADP (State 4 respiration). The following table summarizes the key parameters for 3',5,5'-Trichlorosalicylanilide (TCSA), based on structure-activity relationship studies of over 20 salicylanilides. Both hydrophobic and electron-withdrawing properties are crucial for potent uncoupling activity.[1]

| Compound | Chemical Structure | Minimum Concentration for Full Release of State 4 Respiration (M) | Key Physicochemical Properties Influencing Activity |

| This compound (TCSA) | 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | Data not explicitly found for TCSA, but potent uncoupling activity is predicted based on its structure. High hydrophobicity (Log P) and electron-withdrawing substituents (Cl) enhance activity. | High Hydrophobicity, Strong Electron-Withdrawing Groups |

Note: While a comprehensive study on the structure-activity relationship of salicylanilides indicates that compounds with the structural features of TCSA are potent uncouplers, the exact minimum concentration for TCSA was not explicitly available in the reviewed literature. The activity is predicted based on the established principles that both hydrophobicity and the presence of electron-withdrawing groups are essential for potent uncoupling activity.[1]

Mechanism of Mitochondrial Uncoupling by this compound

The uncoupling mechanism of salicylanilides like TCSA is attributed to their ability to act as protonophores. This process involves the shuttling of protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.

The proposed protonophoric cycle involves the following steps:

-

Protonation: In the acidic intermembrane space, the weakly acidic hydroxyl group of the salicylanilide moiety of TCSA becomes protonated.

-

Translocation of the Protonated Form: The now neutral, lipophilic TCSA molecule readily diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

-

Deprotonation: Upon entering the matrix, the higher pH facilitates the deprotonation of the hydroxyl group, releasing a proton into the matrix.

-

Translocation of the Anionic Form: The resulting anionic form of TCSA is then driven back across the inner mitochondrial membrane to the intermembrane space by the negative-inside membrane potential.

-

Cycle Repetition: The cycle can then repeat, leading to a continuous shuttling of protons and the uncoupling of respiration from ATP synthesis.

The high hydrophobicity conferred by the chlorine atoms on TCSA enhances its solubility within the lipid bilayer of the inner mitochondrial membrane, facilitating its movement across the membrane. The electron-withdrawing nature of the chlorine atoms increases the acidity of the phenolic hydroxyl group, which is a critical factor for its protonophoric activity.[1]

Signaling Pathway of Mitochondrial Uncoupling

Caption: Protonophoric cycle of this compound (TCSA).

Experimental Protocols for Assessing Mitochondrial Uncoupling Activity

The following are detailed methodologies for key experiments used to characterize the mitochondrial uncoupling activity of compounds like this compound.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol measures the rate of oxygen consumption by isolated mitochondria to assess the effect of a test compound on the electron transport chain.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)

-

Respiratory substrates (e.g., 5 mM succinate (B1194679) + 2 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)

-

ADP solution (e.g., 100 mM)

-

Oligomycin (B223565) (ATP synthase inhibitor)

-

This compound (TCSA) stock solution (in DMSO)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

-

Chamber Preparation: Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions. Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and record the baseline oxygen consumption (State 2 respiration).

-

Substrate Addition: Add the respiratory substrate(s) to initiate electron transport and establish State 4 respiration (substrate-dependent respiration in the absence of ADP).

-

State 3 Respiration: Add a known amount of ADP (e.g., 1 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate (State 3).

-

State 4o (Oligomycin-inhibited): After the added ADP is phosphorylated to ATP, the respiration rate will return to State 4. Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the resulting respiration rate, which represents the proton leak.

-

TCSA Titration: Sequentially add increasing concentrations of TCSA to the chamber and record the stimulation of oxygen consumption. A potent uncoupler will significantly increase the respiration rate above the State 4o level.

-

Data Analysis: Plot the oxygen consumption rate as a function of TCSA concentration to determine the concentration that elicits the maximal uncoupled respiration rate.

Experimental Workflow for Respiration Assay

Caption: Workflow for measuring mitochondrial oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye to measure changes in the mitochondrial membrane potential, which is dissipated by uncouplers.

Materials:

-

Isolated mitochondria or cultured cells

-

Assay buffer (similar to respiration buffer)

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRM, or TMRE)

-

This compound (TCSA) stock solution (in DMSO)

-

FCCP or CCCP (positive control for uncoupling)

-

Fluorescence plate reader or fluorescence microscope

Procedure (using JC-1 dye):

-

Cell/Mitochondria Preparation: For cultured cells, seed them in a multi-well plate. For isolated mitochondria, prepare a suspension in the assay buffer.

-

Dye Loading: Incubate the cells or mitochondria with the JC-1 dye according to the manufacturer's protocol. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

-

Treatment: Treat the dye-loaded cells or mitochondria with varying concentrations of TCSA. Include a vehicle control (DMSO) and a positive control (FCCP or CCCP).

-

Fluorescence Measurement: Measure the fluorescence intensity at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~540/590 nm) wavelengths using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and uncoupling activity.

Logical Relationship of TCSA's Effects

Caption: Logical flow of TCSA's mitochondrial uncoupling effects.

Conclusion and Future Directions

This compound, based on the structure-activity relationships of salicylanilides, is predicted to be a potent mitochondrial uncoupler. Its mechanism of action involves protonophoric activity, leading to the dissipation of the mitochondrial proton gradient, an increase in respiration, and a decrease in ATP synthesis. The detailed experimental protocols provided herein offer a robust framework for the quantitative assessment of its uncoupling activity.

For drug development professionals, understanding the potent uncoupling activity of TCSA and related salicylanilides is crucial. While mitochondrial uncoupling has therapeutic potential for conditions like obesity and metabolic syndrome, the narrow therapeutic window of many uncouplers remains a significant challenge. Future research should focus on obtaining precise quantitative data for TCSA's efficacy and toxicity, both in vitro and in vivo. Furthermore, exploring modifications to the salicylanilide scaffold to improve the therapeutic index could pave the way for the development of safer and more effective drugs targeting mitochondrial metabolism.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Salicylanilide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylanilides, a class of compounds characterized by a core structure of salicylic (B10762653) acid linked to an aniline (B41778) via an amide bond, have a rich and evolving history in medicinal chemistry. Initially recognized for their modest antimicrobial properties, these compounds have since demonstrated a remarkable breadth of biological activity, leading to their development as potent anthelmintics, and more recently, as promising candidates for anticancer, antiviral, and antibacterial therapies. This technical guide provides a comprehensive overview of the discovery, history, and key experimental milestones in the development of salicylanilide (B1680751) compounds, with a focus on the data and methodologies crucial for researchers in the field.

Early Discovery and Synthesis

The foundational salicylanilide scaffold was first synthesized in the late 19th century. One of the earliest documented methods, known as the "salol process," was reported by M. Schopff in 1892.[1] This process involves the heating of phenyl salicylate (B1505791) (salol) with an amine.[1]

Another fundamental approach to salicylanilide synthesis involves the direct condensation of salicylic acid and aniline, a reaction often facilitated by a condensing agent. Phosphorus trichloride (B1173362) (PCl₃) has been a commonly used reagent for this purpose, as detailed in several mid-20th century patents which were instrumental in scaling up production and enabling further research into salicylanilide derivatives.[2][3]

Key Historical Milestones

-

1892: M. Schopff reports the "salol process," an early method for synthesizing salicylanilides.[1]

-

1940s: Salicylanilides begin to find use in medicine, initially for their antibacterial and antifungal properties.[4]

-

1956: A US patent is granted for an improved process for the preparation of salicylanilide from salicylic acid and aniline using phosphorus trichloride.[2]

-

1960s-1970s: The golden era of salicylanilide anthelmintic discovery, with the introduction of halogenated derivatives like niclosamide, closantel (B1026), and rafoxanide (B1680503) for veterinary use.[5]

-

1982: Niclosamide is approved by the US FDA for the treatment of tapeworm infections in humans.

-

2000s-Present: A resurgence of interest in salicylanilides for drug repurposing, with extensive research into their anticancer, antiviral, and other therapeutic potentials.[4][6]

From Anthelmintics to Anticancer Agents: A Spectrum of Activity

The therapeutic journey of salicylanilides began with the discovery that halogenation of the salicylanilide core dramatically enhances its biological activity. This led to the development of a series of potent anthelmintic drugs that have been mainstays in veterinary medicine for decades.

Anthelmintic Activity

The primary mechanism of action of anthelmintic salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of ATP, the cellular energy currency, resulting in paralysis and death of the parasite.

Table 1: Anthelmintic Efficacy of Key Salicylanilide Compounds

| Compound | Target Parasite | Host | Dosage | Efficacy | Reference(s) |

| Niclosamide | Hymenolepis nana (tapeworm) | Mice | - | High | [7] |

| Closantel | Fascioloides magna | Sheep | 15 mg/kg (oral) | 94.6% - 97.7% reduction in fluke burden | [8] |

| Fasciola hepatica | Cattle | 10 mg/kg (oral) | ~97% | [9] | |

| Rafoxanide | Fasciola hepatica | Cattle | 5.0 - 7.5 mg/kg | 100% elimination of mature flukes | [1][3] |

| Fasciola hepatica (adult) | Cattle | 5.0 mg/kg | 92.6% | [10] | |

| Fasciola hepatica (42 days old) | Cattle | 7.5 mg/kg | 37.9% | [10] |

Anticancer Activity

In recent years, salicylanilides, particularly niclosamide, have garnered significant attention for their potential as anticancer agents. Their multimodal mechanism of action, targeting several key signaling pathways implicated in cancer progression, makes them attractive candidates for drug repurposing.

Table 2: In Vitro Anticancer Activity of Salicylanilide Derivatives (IC₅₀ Values)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Niclosamide | PC-3 (Prostate) | < 1 | [2][11] |

| DU145 (Prostate) | < 1 | [2][11] | |

| MDA-MB-231 (Breast) | < 1 | [2][11] | |

| T-47D (Breast) | < 1 | [2][11] | |

| HCT-116 (Colon) | 11.07 | [5] | |

| Various SCLC lines | ~2 (after 48h) | [12][13] | |

| Oxyclozanide | MRSA | 0.5 µg/ml (MIC) | [14] |

| Salicylanilide 4-(trifluoromethyl)benzoates | THP-1 (Leukemia) | 1.4 - >10 | [15][16] |

| Salicylanilide Derivative 6k | Chronic Myelogenous Leukemia, Breast Adenocarcinoma, Glioblastoma | - | [17] |

| Salicylanilide Derivative 12O | SiHa (Cervical) | 0.009 | [18] |

Mechanisms of Action: Beyond Mitochondrial Uncoupling

While mitochondrial uncoupling is the classical mechanism of action for anthelmintic salicylanilides, their anticancer effects are attributed to the modulation of a diverse array of cellular signaling pathways.

Inhibition of Wnt/β-catenin Signaling

Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers. It acts by inducing the degradation of the Wnt co-receptor LRP6, thereby preventing the accumulation of β-catenin and the subsequent transcription of Wnt target genes involved in cell proliferation and survival.[2][4][19][20]

Caption: Niclosamide inhibits Wnt/β-catenin signaling by degrading LRP6.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Salicylanilide derivatives have been identified as potent inhibitors of STAT3 signaling, preventing its phosphorylation, dimerization, and nuclear translocation.[21][22][23]

Caption: Salicylanilides inhibit the STAT3 signaling pathway.

Modulation of mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Salicylanilides can inhibit mTORC1 signaling, leading to decreased protein and lipid synthesis and the induction of autophagy.[24][25][26][27]

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of rafoxanide against natural Fasciola hepatica infections in cattle. | Semantic Scholar [semanticscholar.org]

- 4. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Preparation and antihymenolepic activity of the novel bromine-containing salicylanilide MST-57] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of closantel against experimentally induced Fascioloides magna infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | DIGITAL.CSIC [digital.csic.es]

- 23. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mTORC1 signaling and the metabolic control of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Selective Inhibition of mTORC1 Signaling Supports the Development and Maintenance of Pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5,5'-Trichlorosalicylanilide (TCSA) is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. Salicylanilides have garnered significant interest for their potential as antifungal, antibacterial, and anticancer agents. This document provides a comprehensive overview of the experimental protocols relevant to the investigation of TCSA, including its synthesis, biological evaluation, and potential mechanisms of action. While specific quantitative data for TCSA is limited in publicly available literature, this guide offers detailed methodologies and data presentation templates based on established protocols for related compounds, enabling researchers to effectively design and execute studies on this and similar molecules.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide | [1] |

| CAS Number | 106480-60-8 | [1] |

| Molecular Formula | C₁₃H₈Cl₃NO₂ | [1] |

| Molecular Weight | 316.57 g/mol | [1] |

| Appearance | Not specified (typically a solid) | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Note: Experimentally determined values for melting point and solubility are not available in the searched resources. These would need to be determined empirically.

Synthesis Protocol

A specific, detailed synthesis protocol for this compound was not found in the available literature. However, a general and adaptable method for the synthesis of salicylanilides involves the condensation of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). The following protocol is a representative procedure based on the synthesis of related halogenated salicylanilides[2][3].

General Synthesis of Halogenated Salicylanilides:

This procedure involves the acylation of a substituted aniline with a substituted salicylic acid chloride.

Materials:

-

5-chlorosalicylic acid

-

Thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous toluene (B28343) or xylene

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Procedure:

-

Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 5-chlorosalicylic acid chloride.

-

Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like toluene. Cool the solution in an ice bath.

-

To the cooled aniline solution, add the freshly prepared 5-chlorosalicylic acid chloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

Workflow for the Synthesis of this compound

References

Application Notes and Protocols for the Investigation of 3',5,5'-Trichlorosalicylanilide in Candida albicans Research

Disclaimer: As of December 2025, specific research on the direct application of 3',5,5'-Trichlorosalicylanilide in Candida albicans studies is not extensively available in publicly accessible literature. The following application notes and protocols are presented as a detailed, illustrative framework for researchers and drug development professionals to investigate the potential antifungal properties of this compound against Candida albicans. The experimental data presented is hypothetical and for demonstrative purposes.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2][3] The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents.[1][2] Salicylanilide derivatives have been noted for their potential antimicrobial activities.[4] this compound, a halogenated salicylanilide, presents a candidate for investigation into its anti-Candida properties.

These notes provide a comprehensive guide to evaluating the efficacy and mechanism of action of this compound against C. albicans, covering antifungal susceptibility testing, biofilm inhibition, and potential effects on cellular signaling pathways.

Potential Mechanism of Action

While the precise mechanism of this compound in C. albicans is yet to be elucidated, related compounds have been shown to disrupt cellular processes. A hypothetical mechanism could involve the inhibition of key signaling pathways essential for virulence, such as those controlling morphogenesis (the yeast-to-hypha transition) or stress responses. For instance, the compound could potentially interfere with the cAMP-PKA or MAPK signaling pathways, which are crucial for hyphal formation and adaptation to host environments.[2][5]

Application Notes

1. Antifungal Susceptibility Testing: this compound can be evaluated for its direct antifungal activity against planktonic C. albicans cells. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step. Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol, are recommended for reproducible results.[6]

2. Biofilm Inhibition and Disruption: C. albicans biofilms exhibit high resistance to conventional antifungal agents.[7][8] this compound can be assessed for its ability to both prevent the formation of new biofilms and to disrupt pre-formed, mature biofilms. Assays utilizing metabolic indicators like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) can quantify the viability of biofilm-associated cells.[7][8][9]

3. Investigation of Virulence Factors: The pathogenicity of C. albicans is linked to several virulence factors, including the morphological transition from yeast to hyphae and the secretion of hydrolytic enzymes.[2][5][9] The effect of this compound on hyphal formation can be observed microscopically in the presence of hyphae-inducing media.

4. Mechanistic Studies: To understand how this compound exerts its antifungal effects, downstream analyses can be performed. This could include investigating its impact on cell membrane integrity, mitochondrial function, or the expression of genes involved in key signaling pathways. For example, disruption of the cell membrane can be assessed using fluorescent dyes like propidium (B1200493) iodide.[10]

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| C. albicans ATCC 90028 | 8 | 16 |

| Fluconazole-resistant Isolate 1 | 16 | 32 |

| Clinical Isolate 1 | 8 | 16 |

| Clinical Isolate 2 | 16 | 16 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of growth is inhibited, respectively.

Table 2: Effect of this compound on C. albicans Biofilm

| Concentration | Biofilm Formation Inhibition (%) | Mature Biofilm Disruption (%) |

| 0.5 x MIC | 35 | 15 |

| 1 x MIC | 68 | 45 |

| 2 x MIC | 92 | 75 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the CLSI M27-A2 broth microdilution method.[6]

Materials:

-

Candida albicans strain(s)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add 100 µL of the standardized C. albicans inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Biofilm Inhibition and Disruption Assay

This protocol uses the XTT reduction assay to quantify biofilm metabolic activity.[7][8][9]

Materials:

-

Candida albicans strain(s)

-

RPMI 1640 medium

-

This compound

-

Sterile 96-well flat-bottom microtiter plates

-

XTT salt solution

-

Menadione solution

-

Plate reader

Procedure for Biofilm Formation Inhibition:

-

Prepare a C. albicans suspension of 1 x 10⁶ CFU/mL in RPMI 1640.

-

Add 100 µL of the cell suspension to the wells of a 96-well plate containing 100 µL of this compound at various concentrations (e.g., 0.25x to 4x MIC).

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Proceed to the XTT assay as described below.

Procedure for Mature Biofilm Disruption:

-

Add 200 µL of a 1 x 10⁶ CFU/mL C. albicans suspension to the wells of a 96-well plate.

-

Incubate at 37°C for 24 hours to allow for mature biofilm formation.

-

Wash the wells with PBS to remove planktonic cells.

-

Add 200 µL of this compound at various concentrations to the wells containing the pre-formed biofilms.

-

Incubate for another 24 hours at 37°C.

-

Wash the wells with PBS.

-

Proceed to the XTT assay.

XTT Reduction Assay:

-

Prepare the XTT-menadione solution immediately before use.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance at 490 nm using a plate reader. The color change is proportional to the metabolic activity of the biofilm.

Protocol 3: Hyphal Formation Inhibition Assay

Materials:

-

Candida albicans strain

-

Spider medium or RPMI 1640 supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

6-well plates

-

Inverted microscope

Procedure:

-

Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in the desired hyphae-inducing medium.

-

Add 2 mL of the cell suspension to each well of a 6-well plate.

-

Add this compound to the wells at sub-MIC concentrations (e.g., 0.25x and 0.5x MIC). Include a no-drug control.

-

Incubate the plate at 37°C for 4-6 hours.

-

Observe the cell morphology under an inverted microscope. Document the presence and extent of germ tube and hyphal formation.

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. Antifungal Compounds against Candida Infections from Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Anti-Candida albicans Mechanism of Trichoderma Acid from Trichoderma spirale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Studies to Explore the Effect of Thymoquinone on Isocitrate Lyase, Biofilm Formation, and the Expression of Some Virulence Genes in Candida albicans | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activities of triazole-echinocandin combinations against Candida species in biofilms and as planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Therapeutic Potential of Scorpion-Derived Css54 Peptide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TCSA Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antifungal susceptibility of trans-cinnamaldehyde (TCSA), a natural aromatic aldehyde derived from cinnamon. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Introduction

Trans-cinnamaldehyde has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and molds. Its primary mechanisms of action involve the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis and interference with cell wall synthesis by inhibiting key enzymes such as β-(1,3)-glucan synthase and chitin (B13524) synthase.[1][2][3][4][5][6][7][8][9][10] These application notes offer standardized procedures to quantify the antifungal efficacy of TCSA, providing critical data for research and drug development purposes.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of trans-cinnamaldehyde against various fungal pathogens, as determined by standardized susceptibility testing methods.

Table 1: Minimum Inhibitory Concentration (MIC) of trans-cinnamaldehyde against Candida Species

| Candida Species | MIC Range (µg/mL) | Reference Method |

| Candida albicans | 51 - 200 | CLSI M27 Broth Microdilution |

| Candida glabrata | 68.6 - 88 | CLSI M27 Broth Microdilution |

| Candida tropicalis | 38.4 - 64 | CLSI M27 Broth Microdilution |

| Candida krusei | 50.8 - 74.67 | CLSI M27 Broth Microdilution |

| Candida parapsilosis | Not widely reported | - |

Data compiled from multiple sources referencing CLSI M27 or similar broth microdilution protocols.[9][11][12][13][14][15][16]

Table 2: Minimum Fungicidal Concentration (MFC) of trans-cinnamaldehyde against Candida Species

| Candida Species | MFC Range (µg/mL) |

| Candida albicans | 69.65 - 125 |

| Candida glabrata | 76.24 |

| Candida tropicalis | Not widely reported |

| Candida krusei | Not widely reported |

MFC is typically determined as a secondary assay to the MIC test.[17][11][18]

Table 3: Antifungal Activity of trans-cinnamaldehyde against Aspergillus fumigatus

| Parameter | Value (µg/mL) | Reference Method |

| MIC | 40 - 80 | EUCAST E.DEF 9.3 |

Data for Aspergillus species is less prevalent in the literature for TCSA.[19]

Experimental Protocols

Detailed methodologies for key antifungal susceptibility tests are provided below. It is crucial to maintain aseptic techniques throughout these procedures.

Protocol 1: Broth Microdilution Method for Yeasts (CLSI M27)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of TCSA against yeast species such as Candida.

Materials:

-

Trans-cinnamaldehyde (TCSA)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

96-well U-bottom microtiter plates

-

Standardized yeast inoculum (0.5 McFarland)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of TCSA in DMSO at a concentration 100 times the highest final concentration to be tested.

-

Serial Dilutions:

-

Dispense 100 µL of RPMI-1640 broth into wells 2-11 of a 96-well plate.

-

Add 200 µL of the working TCSA solution (diluted from the stock in RPMI-1640 to twice the highest final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no TCSA), and well 12 as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the standardized suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 100 µL of the final inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of TCSA that causes a significant inhibition of visible growth compared to the growth control well.

Protocol 2: Disk Diffusion Method for Yeasts (CLSI M44)

This method is used to determine the zone of inhibition of TCSA against yeasts.

Materials:

-

Trans-cinnamaldehyde (TCSA)

-

Sterile filter paper disks (6 mm)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

-

Standardized yeast inoculum (0.5 McFarland)

-

Sterile swabs

-

Incubator (35°C)

Procedure:

-

Disk Preparation: Aseptically impregnate sterile filter paper disks with a known concentration of TCSA solution. Allow the solvent to evaporate completely.

-

Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to obtain confluent growth.

-

Disk Application: Place the TCSA-impregnated disks onto the surface of the inoculated agar.

-

Incubation: Incubate the plates at 35°C for 20-24 hours.

-

Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a follow-up to the broth microdilution assay to determine the concentration of TCSA that is fungicidal.

Procedure:

-

Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth.

-

Spread the aliquot onto a fresh SDA plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of TCSA that results in no fungal growth on the agar plate, representing a 99.9% reduction in CFU/mL from the initial inoculum.[20]

Visualizations

The following diagrams illustrate the experimental workflow for antifungal susceptibility testing and the proposed mechanism of action of trans-cinnamaldehyde.

Caption: Workflow for TCSA antifungal susceptibility testing.

Caption: Proposed mechanism of action of TCSA against fungal cells.

References

- 1. Inhibition of fungal cell wall synthesizing enzymes by trans-cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal activity of cinnamaldehyde against Fusarium sambucinum involves inhibition of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii [frontiersin.org]

- 11. microbiologyjournal.org [microbiologyjournal.org]

- 12. Comparative antifungal efficacy of trans-cinnamaldehyde and nystatin against biofilm-forming Candida Species: Structural insights and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shggwslib.yuntsg.com [shggwslib.yuntsg.com]

- 16. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 19. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

Protocol for the Preparation of 3',5,5'-Trichlorosalicylanilide Stock Solution

Introduction

This document provides a detailed protocol for the preparation of a stock solution of 3',5,5'-Trichlorosalicylanilide (TCSA), a compound known for its activity as an inhibitor of fungal morphogenesis. This protocol is intended for researchers, scientists, and drug development professionals. Adherence to this protocol will ensure the accurate and reproducible preparation of a TCSA stock solution for use in various in vitro and in vivo experimental settings.

Compound Information

Proper handling and accurate characterization of the compound are crucial for the reliability of experimental results. The key properties of this compound are summarized below.

| Property | Value |

| Compound Name | This compound (TCSA) |

| Molecular Formula | C₁₃H₈Cl₃NO₂ |

| Molecular Weight | 316.57 g/mol [1] |

| CAS Number | 106480-60-8[1] |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Poorly soluble in water; soluble in DMSO. |

Materials and Equipment

Reagents

-

This compound (powder, >98% purity)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade (purity ≥99.7%)[2]

Equipment

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile)

-

Pipettes (P1000, P200, P20) and sterile filter tips

-

Vortex mixer

-

Water bath or heat block (optional, for gentle warming)

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.

Calculations

To prepare a 10 mM stock solution, the required mass of TCSA needs to be calculated.

Molarity (M) = Moles of Solute / Liters of Solution

Moles = Mass (g) / Molecular Weight ( g/mol )

Therefore, Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For preparing 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

Mass (mg) = 0.010 mol/L * 0.001 L * 316.57 g/mol * 1000 mg/g Mass (mg) = 3.166 mg

The following table summarizes the required mass of TCSA for different volumes of a 10 mM stock solution.

| Desired Stock Volume | TCSA Mass Required (mg) | Volume of DMSO (mL) |

| 1 mL | 3.17 | 1 |

| 2 mL | 6.33 | 2 |

| 5 mL | 15.83 | 5 |

| 10 mL | 31.66 | 10 |

Step-by-Step Procedure

-

Preparation: Put on appropriate PPE (lab coat, gloves, and safety goggles). Ensure the work area is clean.

-

Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the calculated amount of this compound powder.

-

Transfer: Transfer the weighed powder into a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the TCSA powder.

-

Dissolution: Close the tube tightly and vortex the mixture for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If precipitation is observed, gentle warming in a 37°C water bath or sonication for a few minutes can aid in complete dissolution.[3]

-

Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]

-

Storage Conditions: Store the aliquots of the stock solution at -20°C. Under these conditions, the stock solution is expected to be stable for up to 3 months.[3]

Application Notes: Use in Cell Culture

When using the this compound stock solution in cell-based assays, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% and should not exceed 0.5%.[5]

-

Dilution: To achieve the desired final concentration of TCSA in your experiment, perform serial dilutions of the stock solution in the cell culture medium. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[1]

-

Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway (Hypothetical)

While the precise molecular target of this compound is a subject of ongoing research, its known effect is the inhibition of fungal morphogenesis. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical Signaling Pathway of this compound Action.

References

Application Notes and Protocols: In Vitro Studies of 3',5,5'-Trichlorosalicylanilide in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro antifungal properties of 3',5,5'-Trichlorosalicylanilide (TCSA), detailed protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (TCSA) is a synthetic salicylanilide (B1680751) derivative that has demonstrated potential as an antifungal agent. Salicylanilides are a class of compounds known for their broad-spectrum biological activities. In the context of fungal pathogens, TCSA and its analogs are of interest for their ability to inhibit key virulence factors, such as morphogenesis and biofilm formation, particularly in opportunistic yeasts like Candida species. The primary mechanism of action for related salicylanilides involves the disruption of mitochondrial function, making it a promising area of investigation for novel antifungal drug development.

Data Presentation

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, the following tables summarize the known anti-biofilm activity and provide a compilation of MIC values for structurally related salicylanilide derivatives against various fungal species. This data serves as a valuable reference for understanding the potential antifungal spectrum of TCSA.

Table 1: In Vitro Anti-Biofilm Activity of this compound (TCSA)

| Fungal Species | Assay | Concentration | Inhibition (%) |

| Candida albicans | XTT Reduction Assay | 1 µM | 12% |

| Candida auris | XTT Reduction Assay | 1 µM | Significant Inhibition |

Data sourced from a study on the anti-biofilm and anti-filamentation activities of halogenated salicylanilides. The study highlights that TCSA impairs the ability of both C. albicans and the multidrug-resistant C. auris to form biofilms, with inhibitory effects observed at micromolar concentrations[1].

Table 2: In Vitro Antifungal Activity of Selected Salicylanilide Derivatives

| Compound | Fungal Species | MIC (µg/mL) |

| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Trichophyton mentagrophytes | ≥0.49 µmol/L |

| Rafoxanide | Aspergillus fumigatus (10 isolates) | 2–8 |

| Rafoxanide | Candida albicans (13 of 15 isolates) | 2–8 |

| Salicylanilide Acetates (various) | Trichophyton mentagrophytes | 0.49 - 31.25 |

| Salicylanilide Acetates (various) | Aspergillus fumigatus | (Higher activity than fluconazole) |

| Salicylanilide Acetates (various) | Absidia corymbifera | (Higher activity than fluconazole) |

| Salicylanilide Acetates (various) | Candida krusei | (Activity comparable to fluconazole) |

This table presents MIC values for various salicylanilide derivatives against a range of fungal pathogens. Moulds generally show higher susceptibility to these compounds than yeasts. Notably, some derivatives exhibit potent activity against dermatophytes and filamentous fungi[2][3].

Experimental Protocols